Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide
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Overview
Description
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide is an organic compound with the molecular formula C9H10Cl2N2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an ethoxy group. The carboxylic acid group is converted to a hydrazide group.
Preparation Methods
The synthesis of benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide typically involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide can be compared with other similar compounds, such as:
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: This compound has hydroxyl and methoxy groups instead of chlorine and ethoxy groups, leading to different chemical and biological properties.
3,5-Dichloro-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of an ethoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
23964-31-0 |
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Molecular Formula |
C9H10Cl2N2O2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
3,5-dichloro-4-ethoxybenzohydrazide |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-15-8-6(10)3-5(4-7(8)11)9(14)13-12/h3-4H,2,12H2,1H3,(H,13,14) |
InChI Key |
QVXBXQZFHIRJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Origin of Product |
United States |
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